3-Cyclopropylpropan-1-amine hydrochloride
Description
Contextual Significance in Organic Chemistry Research
In the field of organic chemistry, 3-Cyclopropylpropan-1-amine (B8812309) hydrochloride serves as a versatile synthetic intermediate. The cyclopropyl (B3062369) group, with its inherent ring strain and high degree of s-character in its C-C bonds, imparts unique reactivity to the molecule. longdom.org This makes it an attractive component for constructing diverse molecular architectures.
The primary amine group is a key functional handle, readily participating in a wide array of chemical transformations. longdom.org These include, but are not limited to, N-alkylation, acylation, and condensation reactions to form imines and enamines. Such versatility allows for the incorporation of the cyclopropylpropyl motif into a larger molecular framework, a common strategy in the development of new chemical entities.
Research into the synthesis of related cyclopropylamines, such as (1-cyclopropyl)cyclopropylamine hydrochloride, highlights the importance of these structures as building blocks for biologically active compounds. nih.gov Scalable synthetic routes to these types of amines are of significant interest to both academic and industrial researchers, indicating a demand for such chemical scaffolds in drug discovery and agrochemical development. nih.gov The development of efficient synthetic methods for cyclopropylamines is an active area of research, with various strategies being explored to access these valuable compounds. researchgate.net
Overview of Structural Features and Primary Research Focus Areas
The structure of 3-Cyclopropylpropan-1-amine hydrochloride is characterized by a cyclopropane (B1198618) ring connected to a three-carbon chain, which terminates in an amino group that is protonated to form the hydrochloride salt. This combination of a lipophilic cyclopropyl group and a hydrophilic ammonium (B1175870) group gives the molecule an amphiphilic character.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClN | nih.gov |
| Molecular Weight | 135.63 g/mol | nih.gov |
| IUPAC Name | 3-cyclopropylpropan-1-amine;hydrochloride | nih.gov |
The primary research focus for compounds like this compound lies in their utility as synthons. The cyclopropyl moiety is a key pharmacophore in a number of approved drugs and clinical candidates. Its incorporation can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.
While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, the broader class of cyclopropylamines is extensively studied. Research often centers on the development of novel synthetic methodologies to create these amines and their subsequent use in the synthesis of complex target molecules. For instance, methods like the Kulinkovich reaction and modifications thereof are employed for the synthesis of cyclopropylamines from nitriles. nih.gov
The hydrochloride salt form is particularly useful for purification and handling of the amine. The formation of the salt is a standard procedure in organic synthesis, often achieved by treating a solution of the free amine with hydrochloric acid. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-cyclopropylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c7-5-1-2-6-3-4-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWNDDPZERWDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696877 | |
| Record name | 3-Cyclopropylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5648-88-4, 1217126-76-5 | |
| Record name | 3-Cyclopropylpropan-1-amine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10696877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropylpropan-1-amine hydrochloride | |
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| Record name | 3-cyclopropylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 3 Cyclopropylpropan 1 Amine Hydrochloride
Direct Synthesis Approaches
Direct methods for the synthesis of 3-Cyclopropylpropan-1-amine (B8812309) focus on the formation of the C-N bond in the final step or a closely related transformation. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.
Reductive Amination Protocols
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. nih.govresearchgate.net This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine. For the synthesis of 3-Cyclopropylpropan-1-amine, this would typically involve the reductive amination of 3-cyclopropylpropanal with ammonia.
The reaction proceeds in two key steps:
Imine Formation: 3-Cyclopropylpropanal reacts with ammonia to form an unstable imine intermediate. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.
Reduction: The imine is then reduced to the primary amine. A variety of reducing agents can be employed for this transformation.
Common reducing agents for reductive amination include:
Sodium borohydride (NaBH₄): A cost-effective and common laboratory reagent. Care must be taken as it can also reduce the starting aldehyde if the imine formation is not sufficiently fast. up.ac.za
Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of imines in the presence of aldehydes and ketones, especially under mildly acidic conditions (pH ~6-7). nih.gov
Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent, often used for its effectiveness and lower toxicity compared to cyanoborohydride.
Catalytic Hydrogenation: The use of hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel) is a clean and efficient method, particularly suitable for larger-scale synthesis. nih.gov
| Precursor | Reagents | Key Intermediates | Product | General Conditions |
| 3-Cyclopropylpropanal | 1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd/C) | 3-Cyclopropylpropan-1-imine | 3-Cyclopropylpropan-1-amine | One-pot reaction, typically in an alcoholic solvent like methanol or ethanol. |
The final hydrochloride salt is then readily prepared by treating the free amine with hydrochloric acid.
Alkylation and Amination Methodologies
This approach involves the direct displacement of a leaving group on the propyl chain by an amine source. The starting material would be a 3-cyclopropylpropyl halide (e.g., bromide or chloride), which can be synthesized from the corresponding alcohol.
The reaction of 3-cyclopropylpropyl halide with ammonia can lead to the desired primary amine. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. To circumvent this, a large excess of ammonia is often used to favor the formation of the primary amine.
An alternative and more controlled approach is the Gabriel synthesis. This multi-step process involves:
Alkylation of Phthalimide: 3-Cyclopropylpropyl halide is reacted with potassium phthalimide to form N-(3-cyclopropylpropyl)phthalimide.
Hydrolysis or Hydrazinolysis: The phthalimide derivative is then cleaved, typically using hydrazine hydrate (Ing-Manske procedure) or acidic/basic hydrolysis, to release the primary amine.
| Precursor | Reagents | Key Intermediates | Product | General Conditions |
| 3-Cyclopropylpropyl bromide | 1. Potassium phthalimide 2. Hydrazine hydrate | N-(3-Cyclopropylpropyl)phthalimide | 3-Cyclopropylpropan-1-amine | Step 1: DMF or other polar aprotic solvent. Step 2: Ethanolic solution, reflux. |
Indirect Synthetic Pathways from Precursors
Indirect methods involve the transformation of a functional group on a cyclopropyl-containing precursor into the desired amine functionality. These routes can offer advantages in terms of starting material availability and stereochemical control.
Conversion of Cyclopropyl-Containing Alcohols
The readily available 3-cyclopropylpropan-1-ol serves as an excellent precursor for the synthesis of the target amine. nih.gov Several methods exist for the conversion of alcohols to amines.
One common strategy involves a two-step process:
Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group, such as a tosylate, mesylate, or halide. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride, methanesulfonyl chloride, or a halogenating agent (e.g., PBr₃, SOCl₂).
Nucleophilic Substitution: The activated intermediate is then reacted with an amine source, such as ammonia or an azide salt followed by reduction.
The Mitsunobu reaction provides a powerful one-pot method for the direct conversion of primary and secondary alcohols to a variety of functional groups, including amines, with inversion of configuration if a chiral center is present. organic-chemistry.org In this reaction, the alcohol is treated with a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), and a nitrogen nucleophile. Suitable nitrogen sources for obtaining a primary amine include hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA), followed by reduction of the resulting azide. organic-synthesis.com
| Precursor | Reagents | Key Intermediates | Product | General Conditions |
| 3-Cyclopropylpropan-1-ol | 1. PPh₃, DIAD 2. HN₃ or DPPA 3. Reducing agent (e.g., H₂/Pd/C, LiAlH₄) | 3-Cyclopropylpropyl azide | 3-Cyclopropylpropan-1-amine | One-pot or sequential reaction, typically in an aprotic solvent like THF or DCM. |
Direct catalytic amination of alcohols is also a viable and increasingly popular method. This involves reacting the alcohol with ammonia in the presence of a heterogeneous catalyst, often based on nickel, ruthenium, or other transition metals, and typically under a hydrogen atmosphere. escholarship.orgnih.gov This process often proceeds through a "hydrogen borrowing" or "dehydrogenation-condensation-hydrogenation" mechanism.
Derivatives via Carboxylic Acid Transformations (e.g., Curtius Degradation)
The Curtius rearrangement is a classic and reliable method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom. uc.pt This reaction proceeds through an acyl azide intermediate, which thermally rearranges to an isocyanate, followed by hydrolysis to the amine.
The synthesis of 3-Cyclopropylpropan-1-amine via this route would start from 4-cyclopropylbutanoic acid. The key steps are:
Acyl Azide Formation: The carboxylic acid is first converted to an activated derivative, such as an acid chloride or a mixed anhydride, which is then reacted with an azide source (e.g., sodium azide) to form the acyl azide. Alternatively, the carboxylic acid can be directly converted to the acyl azide using reagents like diphenylphosphoryl azide (DPPA).
Curtius Rearrangement: The acyl azide is heated in an inert solvent, causing it to rearrange to an isocyanate with the loss of nitrogen gas.
Hydrolysis: The resulting isocyanate is then hydrolyzed with acid or base to yield the primary amine and carbon dioxide.
| Precursor | Reagents | Key Intermediates | Product | General Conditions |
| 4-Cyclopropylbutanoic acid | 1. DPPA, Et₃N 2. Heat (in an inert solvent like toluene) 3. Acidic or basic hydrolysis | 4-Cyclopropylbutanoyl azide, 3-Cyclopropylpropyl isocyanate | 3-Cyclopropylpropan-1-amine | Step 1 and 2 are often performed in one pot, followed by a separate hydrolysis step. |
The Curtius rearrangement is known for its tolerance of a wide range of functional groups and generally proceeds with retention of configuration at the migrating carbon. uc.pt
Advanced Synthetic Methodologies
Modern synthetic chemistry continually seeks to develop more efficient, safer, and environmentally friendly methods. For the synthesis of 3-Cyclopropylpropan-1-amine hydrochloride, several advanced methodologies can be considered.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. up.ac.za The synthesis of amines, including primary amines, has been successfully translated to flow chemistry. For example, the catalytic amination of alcohols or the reduction of nitriles can be performed in packed-bed reactors containing a heterogeneous catalyst. mdpi.com This approach can lead to higher yields and selectivities, as well as reduced reaction times.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in organic synthesis due to their high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. rsc.orgnih.gov Transaminases are a class of enzymes that can catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. acsgcipr.org A suitable transaminase could potentially be used to convert a cyclopropyl-containing ketone precursor into a chiral cyclopropylamine, offering an enantioselective route to derivatives of the target molecule. mdpi.com While the direct synthesis of 3-Cyclopropylpropan-1-amine from 3-cyclopropylpropanal using a transaminase is conceivable, it would likely require enzyme engineering to achieve high efficiency for this specific substrate.
| Methodology | Key Principles | Potential Advantages | Precursors |
| Flow Chemistry | Reactions are performed in a continuously flowing stream through a reactor. | Enhanced safety, improved process control, scalability, potential for higher yields and purities. | 3-Cyclopropylpropan-1-ol, 3-Cyclopropylpropanal, or corresponding nitriles. |
| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze specific reactions. | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | A suitable cyclopropyl-containing ketone or aldehyde. |
Stereoselective Synthesis of Chiral Analogues
While the synthesis of achiral this compound is common, the generation of chiral analogues, particularly those with stereocenters on the cyclopropane (B1198618) ring or the propyl chain, requires sophisticated stereoselective methods. The inherent chirality of many biological targets necessitates enantiomerically pure compounds.
One prominent strategy for achieving high stereoselectivity in the synthesis of cyclopropylamine derivatives involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. This method utilizes a chiral center within a cyclopropene intermediate to control the configuration of two adjacent stereocenters that are subsequently formed through a 1,4-addition and epimerization sequence mdpi.com. Although not directly applied to 3-cyclopropylpropan-1-amine, this principle can be adapted to synthesize chiral precursors. For instance, a chiral cyclopropylmethyl halide could undergo nucleophilic substitution with a cyanide source, followed by reduction, to yield a chiral analogue.
Another approach involves the catalytic asymmetric cyclopropanation of alkenes. While challenging, methods for the catalytic asymmetric Simmons-Smith reaction of allylic alcohols have been developed, offering a route to chiral cyclopropyl (B3062369) alcohols nih.gov. These can then be converted to the corresponding amines. Tandem reactions, where sequential synthetic transformations occur without isolating intermediates, have also been employed for the enantio- and diastereoselective synthesis of cyclopropyl alcohols from α,β-unsaturated aldehydes nih.gov.
The following table summarizes key findings in the stereoselective synthesis of related amino cyclopropanes:
| Method | Key Features | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
| Formal Nucleophilic Substitution | Uses chiral bromocyclopropanes to direct stereochemistry. | >95% | High | mdpi.com |
| Tandem Asymmetric Vinylation/Cyclopropanation | One-pot generation of three C-C bonds and three stereocenters. | 76-94% | >20:1 | nih.gov |
| Asymmetric Simmons-Smith Reaction | Catalytic cyclopropanation of allylic alcohols. | Variable | High | nih.gov |
One-Pot and Cascade Reaction Sequences
To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade reactions are increasingly employed in the synthesis of amine compounds. A plausible one-pot synthesis of 3-Cyclopropylpropan-1-amine could involve the reaction of a suitable cyclopropyl precursor with reagents that facilitate sequential bond formations in a single reaction vessel.
For example, a one-pot synthesis of γ-aminobutyric acid (GABA) amides has been demonstrated through the nucleophilic addition of primary and secondary amines to cyclopropene-3-carboxamides, followed by ring-opening and in situ reduction rsc.org. This strategy highlights the potential for using strained cyclopropene intermediates in cascade sequences to build complex acyclic structures.
A general synthetic route to primary cyclopropylamines involves a cooperative Titanium(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents researchgate.net. This one-step process is more direct than many multi-step alternatives. The synthesis of 3-Cyclopropylpropan-1-amine could be envisioned via a similar one-pot transformation starting from a suitable precursor.
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, offer an elegant approach to complex molecules. While a specific cascade reaction for this compound is not prominently documented, the principles of cascade design can be applied to its synthesis. For instance, a precursor could be designed to undergo a cyclization-ring-opening cascade to form the desired carbon skeleton.
Principles of Green Chemistry in Synthetic Design
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes. For the synthesis of this compound, several aspects of green chemistry can be considered, from the choice of starting materials to the reaction conditions and solvents.
A key step in a likely synthesis of the target molecule is the reduction of a nitrile precursor, 3-cyclopropylpropanenitrile. Catalytic hydrogenation is often the most economical and atom-efficient method for this transformation, using hydrogen gas and a heterogeneous catalyst like Raney nickel or palladium wikipedia.orgacsgcipr.org. This method avoids the use of stoichiometric metal hydride reagents, which generate significant waste. Transfer hydrogenation, using a hydrogen donor like isopropanol, can also be a greener alternative to handling hydrogen gas directly acsgcipr.org.
Recent advancements have focused on catalyst-free reductions of nitriles. For example, ammonia borane has been used to reduce a wide range of nitriles to primary amines under thermal conditions, with hydrogen and ammonia as the only byproducts acs.orgorganic-chemistry.org.
The use of biocatalysis represents another frontier in the green synthesis of amines. Enzymes can offer high chemo-, regio-, and enantioselectivity under mild, aqueous conditions, reducing the need for protecting groups and harsh reagents journals.co.za. For instance, nitrile hydratases can selectively hydrolyze nitriles to amides, which can then be further transformed journals.co.za.
The twelve principles of green chemistry and their potential application in the synthesis of this compound are outlined below:
| Principle | Application in Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Utilizing reactions like catalytic hydrogenation that incorporate most of the starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents. |
| Designing Safer Chemicals | The target molecule itself is designed for a specific function, but its synthesis can be made safer. |
| Safer Solvents and Auxiliaries | Using water or other benign solvents where possible. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials if feasible. |
| Reduce Derivatives | Avoiding unnecessary protecting group manipulations. |
| Catalysis | Employing catalytic reagents over stoichiometric ones. |
| Design for Degradation | Not directly applicable to the synthesis of a stable chemical. |
| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |
Reaction Optimization and Scalability Studies in Laboratory and Pilot Settings
The transition of a synthetic route from a laboratory scale to a pilot or industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, key steps such as the formation of the C-C bond to attach the propyl chain to the cyclopropane ring and the final reduction of the nitrile are critical points for optimization.
A common route to the precursor, 3-cyclopropylpropanenitrile, involves the reaction of cyclopropylmethyl bromide with the sodium salt of acetonitrile. Optimization of this step would involve screening solvents, temperature, and reaction time to maximize yield and minimize side products.
The catalytic hydrogenation of 3-cyclopropylpropanenitrile to 3-cyclopropylpropan-1-amine is a crucial step for scalability. Key parameters for optimization include:
Catalyst Selection: Raney nickel, palladium on carbon (Pd/C), and platinum dioxide are common choices. The optimal catalyst will provide high selectivity for the primary amine, minimizing the formation of secondary and tertiary amines wikipedia.org.
Hydrogen Pressure: Higher pressures can increase the reaction rate but also pose safety challenges on a larger scale.
Temperature: The reaction temperature needs to be controlled to prevent side reactions and ensure catalyst stability.
Solvent: The choice of solvent can influence the solubility of the reactants and the activity of the catalyst.
pH: The pH of the reaction mixture can affect the selectivity for the primary amine wikipedia.org.
The final step, the formation of the hydrochloride salt, is typically a straightforward acid-base reaction. However, on a large scale, the choice of solvent for precipitation, the rate of addition of hydrochloric acid, and the method of isolation and drying are important for obtaining a product with the desired purity and physical properties.
A scalable synthesis for a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, employed a Curtius degradation of the corresponding carboxylic acid, followed by deprotection with hydrogen chloride in diethyl ether, achieving an 87% yield for the final step on a multi-gram scale. This demonstrates a robust method for the formation of the hydrochloride salt that could be applicable to 3-cyclopropylpropan-1-amine.
Chemical Transformations and Derivatization of 3 Cyclopropylpropan 1 Amine Hydrochloride
Nucleophilic Reactivity of the Primary Amine Moiety
The lone pair of electrons on the nitrogen atom of the free 3-cyclopropylpropan-1-amine (B8812309) makes it a strong nucleophile, capable of reacting with a variety of electrophilic compounds. byjus.com This reactivity is fundamental to its derivatization.
Key reactions involving the primary amine include:
N-Alkylation: The amine can react with alkyl halides through a nucleophilic substitution reaction, typically an SN2 mechanism, to form secondary amines. libretexts.orglibretexts.org This reaction can sometimes proceed to form tertiary amines and even quaternary ammonium (B1175870) salts if multiple equivalents of the alkylating agent are used. libretexts.org
N-Acylation: Reaction with acylating agents such as acid chlorides or acid anhydrides readily forms N-substituted amides. libretexts.org This is a common and efficient reaction that converts the basic amine into a neutral amide.
Schiff Base Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.com This condensation reaction is typically reversible and acid-catalyzed.
Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. libretexts.orgmsu.edu This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu
Table 1: Nucleophilic Reactions of the Primary Amine Data based on general primary amine reactivity.
| Reaction Type | Electrophile Example | Reagents/Conditions | Product Type |
| N-Alkylation | Alkyl Halide (R'-X) | Base (to neutralize HCl) | Secondary Amine |
| N-Acylation | Acid Chloride (R'-COCl) | Base (e.g., Pyridine, NaOH) | N-substituted Amide |
| Schiff Base Formation | Aldehyde (R'-CHO) | Acid Catalyst | Imine |
| Sulfonamide Formation | Sulfonyl Chloride (R'-SO₂Cl) | Aqueous Base | N-substituted Sulfonamide |
Reactions Involving the Cyclopropyl (B3062369) Ring System
The cyclopropane (B1198618) ring is a three-membered carbocycle characterized by significant ring strain. nih.gov This inherent strain makes the ring susceptible to opening under certain reaction conditions, a transformation that is not typical for larger cycloalkanes.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can undergo cleavage. stackexchange.com The reaction proceeds via protonation of a cyclopropyl C-C bond, followed by nucleophilic attack, which breaks the ring to relieve strain. acs.org The regioselectivity of the ring opening can be influenced by substituents on the ring.
Radical-Mediated Ring Opening: The cyclopropyl ring can also be opened through radical pathways. nih.gov This can be initiated by radical species that add to the ring, leading to a ring-opened radical intermediate that can participate in further reactions.
Transition Metal-Catalyzed Reactions: While not strictly ring-opening, cyclopropanes can participate in various rearrangements and cycloadditions catalyzed by transition metals.
The isomerization of cyclopropane to propene is an exothermic process, highlighting the energy stored in the strained ring. researchgate.net Ring-opening reactions of cyclopropanes functionalized with electron-withdrawing groups can proceed via nucleophilic attack, functioning as a methylene-extended Michael addition. nih.govyoutube.com
Table 2: Potential Ring-Opening Reactions of the Cyclopropyl Moiety Data based on general cyclopropane reactivity.
| Reaction Type | Reagents/Conditions | Key Intermediate | Product Type |
| Acid-Catalyzed Opening | Strong Acid (e.g., HBr), Nucleophile | Protonated Cyclopropane/Carbocation | Ring-opened Halide/Alcohol |
| Radical-Mediated Opening | Radical Initiator (e.g., AIBN), Radical Source | Ring-opened Alkyl Radical | Functionalized Alkane |
| Electrophilic Addition | Electrophile (e.g., Br₂) | Bromonium ion-like | 1,3-Dihalopropane derivative |
Formation of Complex Molecular Scaffolds and Heterocyclic Systems
The primary amine of 3-cyclopropylpropan-1-amine serves as a critical handle for constructing more complex molecular architectures, including various heterocyclic systems. ijarsct.co.in
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms that are present in many biologically active molecules, including vitamin B1 (thiamine). nih.govnih.gov A common route to substituted thiazoles is the Hantzsch thiazole synthesis.
In this context, 3-cyclopropylpropan-1-amine can be utilized as a precursor to the nitrogen-containing component of the thiazole ring. The synthetic sequence would involve:
Conversion to a Thiourea: The primary amine is first reacted with an isothiocyanate or a related reagent to form the corresponding N-(3-cyclopropylpropyl)thiourea.
Cyclocondensation: This thiourea derivative is then reacted with an α-halocarbonyl compound (e.g., an α-bromoketone). The reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to yield a 2-aminothiazole derivative.
Table 3: Hantzsch-Type Synthesis of Thiazoles
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | 3-Cyclopropylpropan-1-amine | Isothiocyanate (R-NCS) | N-R-N'-(3-cyclopropylpropyl)thiourea |
| 2 | N-substituted thiourea | α-Haloketone (R'-CO-CH₂X) | 2-(Substituted-amino)-4-R'-thiazole |
Selenazoles are selenium analogs of thiazoles and are also found in compounds with significant biological activity. researchgate.net The synthesis of selenazoles can be achieved through methods analogous to thiazole synthesis, such as the Hantzsch-type condensation. nih.govresearchgate.net
The pathway using 3-cyclopropylpropan-1-amine would be as follows:
Conversion to a Selenourea: The primary amine is converted into a selenourea derivative. This can be accomplished by reacting the amine with isoselenocyanates or by a multi-step process involving reagents like carbon diselenide.
Cyclocondensation: The resulting selenourea is condensed with an α-halocarbonyl compound. This reaction, similar to its sulfur counterpart, yields a 2-amino-1,3-selenazole derivative functionalized with the 3-cyclopropylpropyl group. mdpi.comnih.gov
Table 4: Hantzsch-Type Synthesis of Selenazoles
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | 3-Cyclopropylpropan-1-amine | Isoselenocyanate (R-NCSe) | N-R-N'-(3-cyclopropylpropyl)selenourea |
| 2 | N-substituted selenourea | α-Haloketone (R'-CO-CH₂X) | 2-(Substituted-amino)-4-R'-selenazole |
The versatile reactivity of the primary amine allows for its incorporation into a variety of other heterocyclic systems through different cyclization and annulation strategies. For instance, reaction with bifunctional reagents can lead to larger rings. An example includes the reaction with γ- or δ-ketoesters, which can lead to the formation of substituted piperidones or other nitrogen-containing heterocycles through condensation and subsequent cyclization. Furthermore, the amine can be a key component in multicomponent reactions, where three or more reactants combine in a single pot to form complex products, rapidly increasing molecular complexity.
Applications in Organic Synthesis and Chemical Sciences Research
Role as a Key Intermediate in Complex Molecule Construction
Cyclopropylamine moieties are significant in the synthesis of biologically active compounds. nih.gov The strained three-membered ring of the cyclopropyl (B3062369) group can impart unique conformational constraints and metabolic stability to a target molecule. The primary amine of 3-cyclopropylpropan-1-amine (B8812309) hydrochloride serves as a versatile functional handle for a variety of chemical transformations.
In the construction of complex molecules, primary amines are frequently used in reactions such as:
Amide bond formation: Coupling with carboxylic acids to form amides is a fundamental transformation in the synthesis of peptides, natural products, and pharmaceutical agents.
Reductive amination: Reaction with aldehydes or ketones to form imines, which are subsequently reduced to secondary or tertiary amines.
N-Arylation and N-alkylation: Formation of carbon-nitrogen bonds with aryl halides or alkyl halides, respectively, to build more complex amine-containing structures.
For instance, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, a related compound, highlights the importance of such intermediates for producing pharmacologically relevant molecules. nih.gov The synthesis involved the deprotection of a Boc-protected amine to yield the desired hydrochloride salt, a common final step in making such building blocks ready for subsequent use. nih.gov
Incorporation into Diverse Chemical Libraries for Research Purposes
Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology for screening against biological targets to identify new lead compounds. nih.govenamine.net Building blocks with unique structural features are highly sought after for inclusion in these libraries to increase their chemical diversity.
3-Cyclopropylpropan-1-amine hydrochloride, with its distinct cyclopropyl-terminated alkyl chain, is an ideal candidate for incorporation into such libraries. whiterose.ac.uk Its primary amine functionality allows for its straightforward attachment to a variety of scaffolds and core structures used in combinatorial chemistry. The process often involves parallel synthesis techniques where the amine is reacted with a diverse set of reactants (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to generate a library of related products. The resulting compounds, each bearing the 3-cyclopropylpropyl moiety, can then be screened for biological activity.
Many chemical suppliers, such as Enamine, offer vast collections of building blocks, including a wide array of amines, for the synthesis of screening libraries. enamine.net The availability of compounds like this compound from these suppliers facilitates their use in high-throughput synthesis and screening campaigns. molbase.com
Precursor for Analogue Synthesis in Structure-Reactivity Studies
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov These studies involve the systematic modification of a lead molecule and the evaluation of the resulting analogues.
This compound can serve as a valuable precursor in SAR studies. By keeping the 3-cyclopropylpropyl group constant, chemists can explore the impact of modifying other parts of the molecule. For example, after incorporating the amine into a larger scaffold, the cyclopropyl group can be used to probe specific binding pockets in a biological target. The unique stereoelectronic properties of the cyclopropane (B1198618) ring can lead to significant changes in activity compared to analogues with simple alkyl or aryl groups. researchgate.net
In a study on 3-arylpropionic acids, the introduction of a cyclopropane ring into the molecule was shown to enhance pharmacokinetic properties, demonstrating the utility of this moiety in modifying compound characteristics. nih.gov While this study does not directly use this compound, it exemplifies the principles of using cyclopropane-containing building blocks in SAR studies.
Probing Chemical Interactions and Mechanistic Pathways in Model Systems
The cyclopropyl group can also be used as a probe to study chemical interactions and reaction mechanisms. The strained nature of the ring makes it susceptible to ring-opening reactions under certain conditions, which can provide insights into the reaction pathway.
While no specific studies detailing the use of this compound for this purpose have been found, related cyclopropyl-containing molecules have been used in mechanistic studies. For example, the synthesis of cyclopropane-containing analogues of pharmacologically active compounds has been reviewed, highlighting the influence of the cyclopropane ring on the properties and interactions of the molecules. researchgate.net The unique conformational rigidity imparted by the cyclopropyl group can help to elucidate the required geometry for binding to a biological target.
The reactivity of the amine group can also be modulated by the presence of the distal cyclopropyl group, potentially influencing the pKa of the amine or its nucleophilicity. Detailed physical organic studies would be required to quantify these effects.
Molecular Structure, Spectroscopic Characterization, and Computational Studies
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure of 3-Cyclopropylpropan-1-amine (B8812309) hydrochloride, with each technique offering unique insights into its constituent atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-Cyclopropylpropan-1-amine hydrochloride, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The protons on the cyclopropyl (B3062369) ring would appear in the upfield region, typically between 0.0 and 1.0 ppm, due to the ring's shielding effects. The methine proton of the cyclopropyl group would likely be a multiplet, coupled to the adjacent methylene protons. The methylene protons of the propyl chain would exhibit more complex splitting patterns (multiplets) in the approximate range of 1.5 to 3.0 ppm. The protons on the carbon adjacent to the positively charged amino group (-CH₂-NH₃⁺) would be the most deshielded of the alkyl protons, appearing further downfield. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbons of the cyclopropyl ring are expected to resonate at high field, typically between 5 and 15 ppm. The methylene carbons of the propyl chain would appear at progressively higher chemical shifts, with the carbon atom bonded to the nitrogen (C1) being the most downfield due to the electron-withdrawing effect of the ammonium group.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH₂ | ~0.2 - 0.6 (m) | ~5 - 10 |
| Cyclopropyl CH | ~0.6 - 1.0 (m) | ~10 - 15 |
| -CH₂-CH₂-CH₂NH₃⁺ | ~1.3 - 1.7 (m) | ~30 - 35 |
| -CH₂-CH₂NH₃⁺ | ~1.7 - 2.1 (m) | ~35 - 40 |
| -CH₂NH₃⁺ | ~2.8 - 3.2 (t) | ~40 - 45 |
| -NH₃⁺ | Broad singlet, variable | N/A |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. For this compound, the free amine (3-Cyclopropylpropan-1-amine) would likely be observed after the loss of HCl in the mass spectrometer.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion of the free amine, which can be used to confirm its elemental composition. The fragmentation pattern in the mass spectrum would be characteristic of an aliphatic amine. A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium cation. For 3-Cyclopropylpropan-1-amine, this would likely lead to a base peak at m/z 30, corresponding to [CH₂=NH₂]⁺. Another possible fragmentation would be the loss of the cyclopropyl group.
Expected Fragmentation Pattern in Mass Spectrometry
| m/z | Possible Fragment | Significance |
| 99 | [C₆H₁₃N]⁺ | Molecular ion of the free amine |
| 84 | [M - CH₃]⁺ | Loss of a methyl group (rearrangement) |
| 58 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, likely the base peak |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would show characteristic bands for the ammonium group and the alkyl and cyclopropyl moieties.
The most prominent feature would be the broad absorption band in the range of 2800-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of a primary ammonium salt (R-NH₃⁺). The C-H stretching vibrations of the alkyl chain and the cyclopropyl ring would appear in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected to be observed around 1600-1650 cm⁻¹ and 1500-1550 cm⁻¹, respectively. The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ region.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₃⁺ | N-H stretch | 2800 - 3200 (broad) |
| C-H (alkyl/cyclopropyl) | C-H stretch | 2850 - 3000 |
| -NH₃⁺ | Asymmetric N-H bend | 1600 - 1650 |
| -NH₃⁺ | Symmetric N-H bend | 1500 - 1550 |
| C-N | C-N stretch | 1000 - 1200 |
Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical framework to complement experimental data, offering deeper insights into the molecular properties of this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound, providing accurate bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies, which can be compared with experimental IR spectra to aid in the assignment of absorption bands.
Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These properties are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential sites for chemical reactions.
Parameters Obtainable from DFT Calculations
| Parameter | Significance |
| Optimized Geometry | Provides the most stable 3D structure with precise bond lengths and angles. |
| Vibrational Frequencies | Predicts IR and Raman spectra to compare with experimental data. |
| HOMO-LUMO Energies | Indicates the electronic excitability and chemical reactivity of the molecule. |
| Electrostatic Potential | Maps the charge distribution and identifies electrophilic and nucleophilic sites. |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and dynamic behavior in different environments, such as in solution.
By simulating the molecule's trajectory, it is possible to explore the different conformations that it can adopt due to the rotation around its single bonds. This is particularly relevant for the propyl chain, which can exist in various staggered and eclipsed conformations. MD simulations can help identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Insights from Molecular Dynamics Simulations
| Property | Information Gained |
| Conformational Landscape | Identifies the most populated and energetically favorable conformations. |
| Dynamic Behavior | Reveals how the molecule moves and flexes over time. |
| Solvation Effects | Shows how the molecule interacts with solvent molecules. |
| Intermolecular Interactions | Can be used to study how the molecule interacts with other molecules or biological targets. |
Prediction of Reaction Pathways and Transition States
The synthesis of this compound can be envisioned through several potential synthetic routes. While specific experimental and computational studies on the reaction pathways and transition states for this particular molecule are not extensively documented in publicly available literature, we can infer the application of modern computational chemistry techniques to predict these aspects based on established reaction mechanisms for structurally similar compounds.
Computational approaches, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. These methods allow for the mapping of potential energy surfaces, which helps in identifying the most energetically favorable reaction pathways. The process involves locating stationary points on this surface, which correspond to reactants, intermediates, products, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis.
One plausible synthetic route to 3-Cyclopropylpropan-1-amine involves the reduction of 3-cyclopropylpropanenitrile. The mechanism of nitrile reduction, for instance with lithium aluminum hydride, proceeds through a series of nucleophilic additions of the hydride to the carbon-nitrogen triple bond. Computational modeling of this reaction would focus on calculating the activation energies for each hydride transfer step. The transition state for each step would involve the partial formation of a new carbon-hydride bond and the simultaneous breaking of the aluminum-hydride bond. The geometry of these transition states, including bond lengths and angles, can be precisely calculated.
Another potential pathway is the amination of 3-cyclopropylpropan-1-ol. This could proceed via a substitution reaction, for example, by converting the alcohol to a better leaving group (like a tosylate) followed by reaction with an amine source such as ammonia. Computational studies of this S(_N)2 reaction would involve modeling the approach of the nucleophile (ammonia) to the carbon atom bearing the leaving group. The transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving group partially bonded. The energy barrier for this transition state would be a key determinant of the reaction rate.
The formation of the cyclopropane (B1198618) ring itself, if constructed during the synthesis, presents another area for computational investigation. For instance, a Simmons-Smith cyclopropanation of an appropriate alkene precursor is a common method for forming cyclopropane rings. The exact mechanism of the Simmons-Smith reaction is complex and has been the subject of computational studies. These studies help to elucidate the nature of the carbenoid species and the geometry of its approach to the double bond, leading to the concerted formation of the three-membered ring. The transition state for this cycloaddition would involve the simultaneous formation of two new carbon-carbon bonds.
Modern advancements in computational chemistry, such as the use of neural network potentials and machine learning algorithms, are enhancing the ability to predict reaction pathways and transition states with greater accuracy and efficiency. These methods can be trained on large datasets of known reactions to predict the outcomes and mechanisms of new reactions.
The table below summarizes key computational parameters that would be calculated in a theoretical study of the reaction pathways for the synthesis of 3-Cyclopropylpropan-1-amine.
| Reaction Step | Computational Method | Key Parameters to Calculate |
| Nitrile Reduction | DFT (e.g., B3LYP) | Transition state geometries, activation energies |
| Amination of Alcohol (via Tosylate) | DFT (e.g., B3LYP) | S(_N)2 transition state structure, reaction energy profile |
| Simmons-Smith Cyclopropanation | DFT, CASSCF | Carbenoid structure, transition state of cycloaddition |
Structure Reactivity Relationships and Design Principles in Chemical Systems
Influence of the Cyclopropyl (B3062369) Moiety on Amine Basicity and Nucleophilicity
The basicity of an amine is fundamentally determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. acs.org Similarly, nucleophilicity refers to the ability of the lone pair to attack an electrophilic center. In the case of 3-cyclopropylpropan-1-amine (B8812309), the presence of the cyclopropyl group, separated from the amine by a propyl chain, exerts a distinct influence on these properties.
The cyclopropane (B1198618) ring is a unique structural motif characterized by significant angle strain, with C-C-C bond angles compressed to 60°. chemistryguru.com.sg This strain results in the C-C bonds having increased p-character, which conversely imparts a higher degree of s-character to the C-H bonds. This enhanced s-character makes the cyclopropyl group more electronegative than a typical alkyl group. However, the cyclopropyl group can also act as an electron donor through hyperconjugation, stabilizing adjacent positive charges. eastman.com
A comparison of the pKa values (a measure of the acidity of the conjugate acid; a higher pKa corresponds to a stronger base) of related amines illustrates this effect. Propylamine has a pKa of approximately 10.7, making it a stronger base than cyclopropylamine, which has a pKa of 9.10. wikipedia.orgquora.com This suggests that the cyclopropyl group, in this context, is less electron-donating than a propyl group, leading to a lower basicity for the corresponding amine.
| Compound Name | Structure | pKa of Conjugate Acid | Relative Basicity |
|---|---|---|---|
| Propylamine | CH₃CH₂CH₂NH₂ | ~10.7 wikipedia.org | Stronger |
| Cyclopropylamine | c-C₃H₅NH₂ | 9.10 quora.com | Weaker |
| Ammonia | NH₃ | 9.25 | Weaker |
| Aniline | C₆H₅NH₂ | 4.6 masterorganicchemistry.com | Much Weaker |
Nucleophilicity generally trends with basicity, but it is also highly sensitive to steric hindrance. hmdb.ca For 3-cyclopropylpropan-1-amine, the cyclopropyl group is remote from the nitrogen atom, so its direct steric impact on the amine's reactivity is minimal. Therefore, its nucleophilicity is expected to be closely related to its basicity, making it a competent but slightly weaker nucleophile than n-propylamine. The inherent reactivity of the strained cyclopropane ring itself, however, makes it a valuable synthetic handle in broader chemical transformations. chemistryguru.com.sg
Steric and Electronic Effects of Alkyl Chain and Cyclopropyl Substituents
Electronic Effects: The propyl chain is a simple alkyl group that acts as an electron-donating group through a positive inductive effect (+I). chemicalbook.com This effect pushes electron density toward the amine nitrogen, increasing its basicity compared to ammonia. acs.org
The cyclopropyl group possesses more complex electronic properties. Due to its high degree of bond-angle strain, the carbon-carbon bonds within the ring are described as "bent bonds" with significant p-orbital character, giving the ring some properties analogous to a C=C double bond. eastman.com This allows the cyclopropyl group to participate in conjugation and act as an electron donor via hyperconjugation, which can stabilize adjacent carbocations. eastman.com This π-electron character is a key feature distinguishing it from simple alkyl groups.
Steric Effects: The propyl chain is flexible, with relatively free rotation around its single bonds, allowing it to adopt numerous conformations. Its steric bulk is standard for a three-carbon chain.
In contrast, the cyclopropyl group, while small, imposes significant and unique steric constraints. It is conformationally rigid. A phenomenon known as the "cyclopropyl effect" has been identified where a spiro-fused cyclopropane ring can create substantial steric strain that forces adjacent substituents on a six-membered ring into an axial conformation, a position that is typically less favored. wikipedia.org This is because the rigid structure of the cyclopropane ring leads to increased steric interactions in the equatorial position. wikipedia.orgchemicalbook.com For instance, the steric interactions for an equatorial substituent are approximately 2 kcal/mol higher when adjacent to a spirocyclopropane compared to a gem-dimethyl group. chemicalbook.com Conversely, the axial interactions are reduced. chemicalbook.com While not a spirocycle, the cyclopropyl group in 3-cyclopropylpropan-1-amine similarly restricts conformational freedom and presents a well-defined steric profile.
| System | Conformation | Relative Steric Interaction Energy Change |
|---|---|---|
| gem-Dimethylcyclohexane | Equatorial | Baseline |
| Axial | Baseline | |
| Spirocyclopropylcyclohexane | Equatorial | ~ +2 kcal/mol (destabilized vs. gem-dimethyl) chemicalbook.com |
| Axial | ~ -0.8 kcal/mol (stabilized vs. gem-dimethyl) chemicalbook.com |
In 3-cyclopropylpropan-1-amine, the combination of the flexible propyl linker and the rigid cyclopropyl terminus creates a molecule with a sterically defined "head" (the cyclopropyl group) and a flexible "tail" leading to the reactive amine group.
Modulation of Molecular Recognition and Binding Properties in Chemical Scaffolds
The unique structural features of the cyclopropyl group make it a valuable component in designing chemical scaffolds for applications in medicinal chemistry and materials science. chemistryguru.com.sg Its incorporation into molecules like 3-cyclopropylpropan-1-amine allows for precise modulation of properties crucial for molecular recognition and binding.
One of the most significant contributions of the cyclopropyl group is the introduction of conformational rigidity. Unlike a flexible alkyl chain, the three-membered ring holds its atoms in a fixed triangular arrangement. When incorporated into a larger molecule, it restricts the number of available low-energy conformations, reducing the entropic penalty upon binding to a biological target such as a protein or enzyme. This pre-organization of the molecule into a bioactive conformation can lead to enhanced binding affinity and selectivity.
The cyclopropyl group also serves as an excellent bioisostere, a substituent that mimics the size and electronic properties of another group while offering different metabolic stability. wikipedia.org For example, a cyclopropane ring can mimic a double bond due to its π-character and frozen torsion angle, but it is often more resistant to metabolic degradation. wikipedia.org The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidation by cytochrome P450 (CYP) enzymes. This property is strategically used in drug design to block metabolic hotspots in a molecule, thereby improving its pharmacokinetic profile and reducing potential drug-drug interactions.
Furthermore, the defined three-dimensional geometry of the cyclopropyl group allows it to act as a scaffold that projects other functional groups into specific regions of space. wikipedia.org This precise vector control is critical for optimizing interactions with the binding pockets of target proteins. By replacing a more flexible or metabolically liable group with a cyclopropyl moiety, medicinal chemists can fine-tune the orientation of the molecule within its binding site to maximize favorable interactions and improve potency.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes for Related Compounds
The synthesis of cyclopropane-containing molecules is a focal point of modern organic chemistry. thieme-connect.deresearchgate.net Traditional methods for producing cyclopropylamines are often being re-evaluated in favor of more environmentally friendly and efficient "green" chemistry approaches. thieme-connect.deacsgcipr.org
Sustainable Methodologies:
Alternative Energy Sources: Photochemical and electrochemical methods are emerging as powerful tools for cyclopropanation. researchgate.netresearchgate.net For instance, visible light-mediated cyclopropanation offers a robust method for creating diverse cyclopropane (B1198618) structures. researchgate.net Similarly, electro-organic processes provide a sustainable route by activating substrates through electron transfer, often at ambient temperature and pressure. researchgate.net
Green Catalysis: The Kishner cyclopropane synthesis, which utilizes the thermal decomposition of pyrazolines formed from diazo compounds, is considered a greener alternative as it avoids metals and halogenated reagents, producing only nitrogen gas as a byproduct. wikipedia.org
Biocatalysis: The use of enzymes in synthesis is a cornerstone of green chemistry. thieme-connect.demdpi.com Engineered biocatalysts, such as myoglobin (B1173299) variants, have been successfully employed for the asymmetric synthesis of cyclopropanes. nih.govwpmucdn.com These biocatalytic methods can offer high stereoselectivity, which is crucial for the synthesis of chiral molecules. nih.gov
Flow Chemistry: Continuous-flow microreaction systems are being developed for the efficient production of cyclopropylamines. acs.orgacs.org These systems can improve reaction efficiency, safety, and scalability compared to traditional batch processes. acs.orgnih.gov A notable example is the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) to cyclopropylamine, where a continuous-flow process significantly enhances yield and reduces reaction time. acs.org
Phase Transfer Catalysis: The use of phase transfer catalysts (PTC) offers a milder and more cost-effective route for synthesizing cyclopropylamines from readily available starting materials like γ-butyrolactone. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Cyclopropylamines
| Methodology | Key Advantages | Starting Materials (Examples) |
| Green Catalysis (Kishner) | Metal-free, no halogenated reagents | Diazo compounds, α,β-unsaturated carbonyls |
| Biocatalysis | High stereoselectivity, mild conditions | α,β-unsaturated aldehydes, diazo compounds |
| Flow Chemistry | High efficiency, scalability, safety | Cyclopropanecarboxamide |
| Phase Transfer Catalysis | Cost-effective, mild conditions | γ-butyrolactone, isopropanol |
| Photochemistry | Use of light as a clean reagent | Diazo compounds, alkenes |
| Electrochemistry | Avoids stoichiometric oxidants/reductants | Nitriles, Grignard reagents |
Exploration of New Chemical Transformations and Reactivity Patterns
The strained nature of the cyclopropane ring in compounds like 3-Cyclopropylpropan-1-amine (B8812309) hydrochloride leads to unique reactivity, which is an active area of investigation. nih.govacs.org
Key Reactivity Patterns:
Ring-Opening Reactions: The cleavage of the C-C bonds in the cyclopropane ring is a synthetically valuable transformation. nih.govacs.orgorganic-chemistry.orgacs.orgnih.govemory.edu Depending on the substituents and reaction conditions, this can lead to the formation of various acyclic and heterocyclic structures. For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines provides an efficient route to trisubstituted pyrroles. organic-chemistry.org
C-H Functionalization: Palladium-catalyzed enantioselective C-H functionalization of cyclopropylmethylamines represents a significant advance in modifying these structures. nih.govacs.orgnih.govresearchgate.netpitt.edu This methodology allows for the direct introduction of aryl, olefin, and carbonyl groups at the γ-position of the amine, providing rapid access to a diverse range of chiral derivatives. nih.govacs.org
Reactivity of the Amine Group: The primary amine in 3-Cyclopropylpropan-1-amine hydrochloride can readily participate in a variety of chemical transformations, including substitution and addition reactions, making it a valuable building block in organic synthesis. longdom.org
Table 2: Emerging Chemical Transformations of Cyclopropylamines
| Transformation | Reagents/Catalysts (Examples) | Products | Significance |
| Enantioselective Ring-Opening | Chiral catalysts | Enantioenriched building blocks | Access to chiral molecules |
| Ring-Opening Cyclization | Amines, MgSO₄ | Substituted pyrroles | Synthesis of heterocycles |
| Pd-Catalyzed C-H Arylation | Pd(II) catalysts, aryl iodides | γ-Aryl cyclopropylamines | Direct functionalization |
| Pd-Catalyzed C-H Olefination | Pd(II) catalysts, olefins | γ-Olefinated cyclopropylamines | Introduction of unsaturation |
| Pd-Catalyzed C-H Carbonylation | Pd(II) catalysts, CO | γ-Lactams | Synthesis of cyclic amides |
Advanced Computational Design of Highly Functionalized Derivatives
Computational chemistry is playing an increasingly important role in the design and development of new molecules with desired properties. nih.govrsc.orgnih.govacs.org For cyclopropyl-containing compounds, computational methods are being used to understand their structure-activity relationships and to design novel derivatives with enhanced functionality.
Applications in Drug Discovery and Materials Science:
Structure-Based Drug Design: The cyclopropyl (B3062369) group is a valuable motif in medicinal chemistry, often contributing to enhanced potency and improved pharmacokinetic properties. nih.govacs.org Computational tools like molecular docking are used to study the interactions of cyclopropyl-containing ligands with biological targets, such as enzymes and receptors. rsc.org For example, the design of cyclopropylamine-containing cyanopyrimidines as LSD1 inhibitors involved computational predictions of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
Understanding Supramolecular Interactions: The cyclopropyl ring can participate in non-covalent interactions, such as C–H···π interactions, which are crucial for molecular recognition and binding affinity. rsc.org Computational studies help to elucidate these interactions and guide the design of molecules with optimized binding characteristics.
Table 3: Computationally Designed Derivatives and Their Potential Applications
| Derivative Class | Design Strategy | Potential Application |
| LSD1 Inhibitors | Structure-based design, ADMET prediction | Anticancer therapeutics |
| Enzyme Inhibitors | Molecular docking, interaction analysis | Targeted therapies |
| CNS-active Agents | Prediction of BBB permeability | Neurological disorder treatments |
| Novel Materials | Modeling of intermolecular forces | Advanced polymers, coatings |
Q & A
Q. What are the optimal synthetic routes for 3-cyclopropylpropan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?
The synthesis typically involves cyclopropylmethylamine as a starting material, with nucleophilic substitution reactions (e.g., using methyl iodide) followed by hydrochloric acid treatment to form the hydrochloride salt . Key optimization parameters include:
- Temperature control : Maintaining 0–5°C during amine alkylation to minimize side reactions.
- Reagent stoichiometry : A 1:1.2 molar ratio of cyclopropylmethylamine to methyl iodide improves yield .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
Scalability is achievable via continuous flow reactors , which reduce batch variability and improve reproducibility .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : H and C NMR are critical for structural confirmation. The cyclopropyl group shows distinct signals at δ 0.5–1.2 ppm (H) and δ 10–20 ppm (C) .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 135.6 (M+H) .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm validate purity, using acetonitrile/water (70:30) as the mobile phase .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize enzymes or receptors with known sensitivity to rigid amine structures (e.g., monoamine oxidases or G-protein-coupled receptors) .
- Assay conditions : Use phosphate-buffered saline (pH 7.4) at 37°C for 1–24 hours, with negative controls (e.g., unmodified cyclopropylamine) to isolate mechanistic effects .
- Data normalization : Express activity as IC or EC values relative to reference inhibitors/agonists .
Advanced Research Questions
Q. How can contradictory data on the compound’s hygroscopicity and stability be resolved?
Discrepancies in stability studies often arise from storage conditions or impurity profiles :
- Moisture sensitivity : Store at −20°C in desiccated containers; dynamic vapor sorption (DVS) analysis quantifies hygroscopicity .
- Degradation pathways : Accelerated stability testing (40°C/75% RH for 6 months) identifies oxidation byproducts (e.g., amine oxides) via LC-MS .
- Impurity profiling : Use high-resolution MS to detect trace intermediates (e.g., unreacted cyclopropylmethylamine) .
Q. What strategies address low binding affinity in enzyme interaction studies despite structural rigidity?
The cyclopropyl group enhances rigidity but may sterically hinder target binding. Mitigation approaches include:
- Structural analogs : Synthesize derivatives with smaller substituents (e.g., methyl vs. cyclopropyl) to compare steric effects .
- Molecular docking : Simulate binding poses using software like AutoDock Vina to identify unfavorable interactions .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate steric vs. electronic contributions .
Q. How can researchers resolve spectral contradictions (e.g., unexpected 1^11H NMR splitting patterns)?
Anomalies may arise from dynamic processes or solvent effects :
- Variable-temperature NMR : Perform experiments at −40°C to 60°C to detect conformational exchange broadening .
- Deuterated solvents : Compare spectra in DO vs. DMSO-d to assess hydrogen bonding or aggregation .
- 2D NMR (COSY, HSQC) : Assign coupling constants and confirm spin systems to rule out impurities .
Methodological Considerations
- Data contradiction analysis : Use multivariate statistics (e.g., PCA) to identify outliers in batch synthesis data .
- Reaction optimization : Employ Design of Experiments (DoE) to model interactions between temperature, pH, and reagent ratios .
- Biological assays : Include positive controls (e.g., known inhibitors) and validate results across ≥3 independent replicates .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
